Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-9-4-6(7(5)11)10(13)14/h3-4H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKLRNNFXFEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization
- Starting from ethyl acetoacetate or similar β-ketoesters, condensation with nitro-substituted aldehydes or amines under acidic or basic catalysis forms the dihydropyridine ring.
- The reaction conditions often include reflux in ethanol or other suitable solvents, with catalysts such as ammonium acetate or other nitrogen sources to facilitate ring closure.
Oxidation
- The 4-oxo group is introduced by oxidation of the dihydropyridine ring, often using mild oxidants such as manganese dioxide or other selective oxidizing agents to convert the dihydropyridine to the corresponding 4-oxo derivative.
Esterification
- The ethyl ester group is typically introduced by esterification of the corresponding carboxylic acid intermediate with ethanol under acidic conditions or by using ethyl β-ketoesters as starting materials.
While direct experimental procedures for Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate are scarce, analogous compounds provide insight:
- The final product is typically purified by recrystallization from ethanol or other suitable solvents.
- Single-crystal X-ray diffraction studies on related dihydropyridine esters confirm the structure and purity of the compound.
- The compound’s preparation is sensitive to reaction conditions, especially during nitration and oxidation steps, requiring careful control of temperature and reagent concentration to maximize yield and purity.
- Automated reactors with precise control over parameters such as temperature, pH, and reaction time are recommended for industrial-scale synthesis to ensure reproducibility and high purity.
- Purification techniques include crystallization, chromatography, and distillation depending on scale and desired purity.
| Preparation Stage | Key Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Condensation & Cyclization | Ethyl β-ketoester, Nitro-aldehyde, Ammonium acetate | Reflux in ethanol | Ring formation | Base or acid catalysis possible |
| Nitration | HNO3/AcOH or equivalent | Low temperature, controlled time | Introduce nitro group | Avoid over-nitration |
| Oxidation | MnO2 or mild oxidants | Room temperature | Form 4-oxo group | Selective oxidation |
| Esterification | Ethanol, acid catalyst | Reflux | Form ethyl ester | Also used for purification |
| Purification | Recrystallization, chromatography | Ambient to reflux | Isolate pure compound | Confirm by X-ray |
The preparation of this compound involves a multi-step synthetic route combining condensation, nitration, oxidation, and esterification. Although specific detailed protocols are limited in literature, analogous dihydropyridine syntheses provide a reliable framework. Control of reaction conditions is critical to achieve high yield and purity. The compound’s unique structure makes it a valuable intermediate in organic and pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the nitro group can yield the corresponding amino derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL, indicating promising antibacterial potential .
Anti-inflammatory Properties
Mechanism of Action
The compound has also shown anti-inflammatory effects in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-kB), which plays a crucial role in inflammation.
Case Study: In Vivo Studies
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory agent .
Biodegradable Polymers
The compound has applications in the development of biodegradable polymers for medical implants. Its incorporation into polymer matrices can enhance mechanical properties while ensuring biocompatibility.
Case Study: Biodegradable Implants
Research involving the use of this compound in poly(lactic-co-glycolic acid) (PLGA) matrices showed improved degradation rates and mechanical strength compared to unmodified PLGA . This makes it a suitable candidate for temporary implants that require gradual degradation.
Cosmetic Applications
Skin Care Formulations
Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at reducing oxidative stress on the skin.
| Application Area | Potential Benefits |
|---|---|
| Anti-aging products | Reduces signs of aging |
| Sun protection | Protects against UV damage |
Mechanism of Action
The mechanism of action of ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can inhibit calcium influx, leading to various physiological effects. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Key Observations :
- Position 5 Modifications: The 5-nitro group in the target compound contrasts with cyano (5-CN, ), formyl (5-CHO, ), and phosphorus-containing moieties (e.g., efonidipine, ).
- Position 6 Substitutions : Chlorine (6-Cl, ) and alkylsulfanyl groups (6-SR, ) alter steric bulk and electronic properties, influencing crystal packing (e.g., hydrogen-bonded chains in ) and biological activity (e.g., multidrug resistance modulation in ).
Physicochemical and Crystallographic Properties
Table 2: Melting Points and Crystallographic Data
Key Observations :
- The planar conformation of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate is stabilized by bifurcated hydrogen bonds (N–H⋯O), forming 1D chains . Similar interactions may occur in the 5-nitro analog, with additional dipole interactions from the nitro group.
- Higher melting points (e.g., 198–200°C in ) correlate with aromatic nitro substituents, likely due to enhanced intermolecular forces.
Key Observations :
- The 4-oxo group in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate is critical for antibacterial and anticancer activity, possibly through interference with cellular redox processes .
- Sulfur-containing substituents (e.g., alkylsulfanyl groups in ) enhance lipid solubility, improving membrane permeability for multidrug resistance modulation.
Biological Activity
Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS No. 1214367-07-3) is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.
- Molecular Formula: C₉H₈N₂O₄
- Molecular Weight: 196.17 g/mol
- Structural Features: The compound contains a nitro group and a carbonyl group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
Research Findings
- Minimum Inhibitory Concentration (MIC):
- Mechanism of Action:
- Case Study:
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 20 |
| Escherichia coli | 1.0 | 18 |
| Bacillus subtilis | 2.0 | 15 |
Anticancer Activity
This compound has also been investigated for its anticancer properties.
Research Findings
- Cytotoxicity Studies:
- Mechanism of Action:
- Case Study:
| Cell Line | IC50 (µM) | % Cell Viability at IC50 |
|---|---|---|
| HCT116 | 10 | 35% |
| HepG2 | 12 | 30% |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
